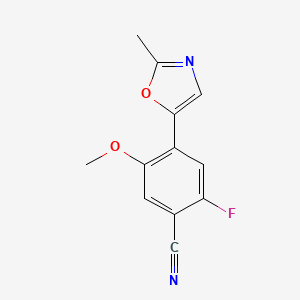![molecular formula C10H6N2OS2 B8332377 6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8332377.png)
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with a thienyl group attached at the 6-position. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of barbituric acid, an aromatic aldehyde, and urea or thiourea in the presence of water as a solvent. This environmentally benign procedure leads to high yields of the desired product in a single step using microwave irradiation . Another approach involves the use of multicomponent reactions, such as the Biginelli reaction, which combines cyclic 1,3-dicarbonyl compounds, aromatic aldehydes, and urea/thiourea under microwave-induced conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The use of green chemistry principles, such as water as a solvent and microwave irradiation, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound’s structure.
Common Reagents and Conditions
Oxidation: Oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulation can lead to the formation of 4-arylpyrimidines .
Wissenschaftliche Forschungsanwendungen
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Wirkmechanismus
The mechanism of action of 6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with nucleic acids and enzymes, potentially inhibiting their function. For example, it has been shown to possess cytotoxic activity by interfering with the proliferation of cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds share a similar core structure but differ in the arrangement of functional groups and heteroatoms. The unique thienyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
- Pyrimido[4,5-d]pyrimidines
- Pyrimido[5,4-d]pyrimidines
Eigenschaften
Molekularformel |
C10H6N2OS2 |
|---|---|
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H6N2OS2/c13-10-9-7(11-5-12-10)3-8(15-9)6-1-2-14-4-6/h1-5H,(H,11,12,13) |
InChI-Schlüssel |
AHMUVDJDWDTSIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C2=CC3=C(S2)C(=O)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


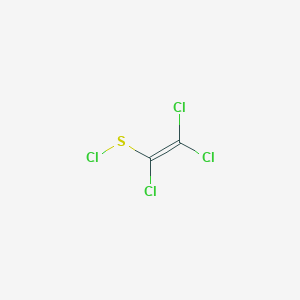
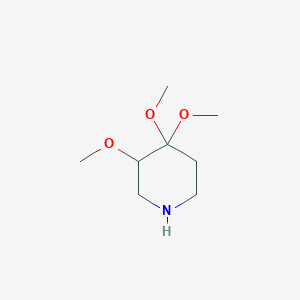
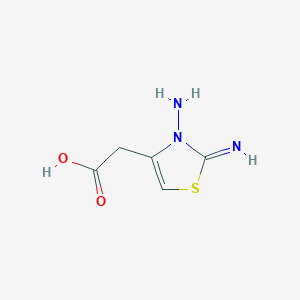
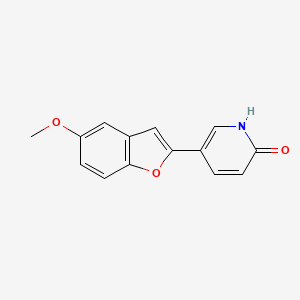
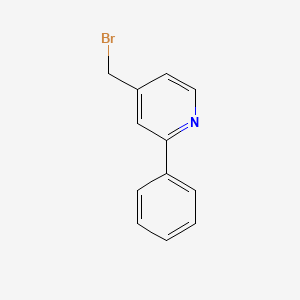
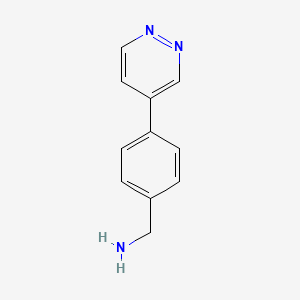
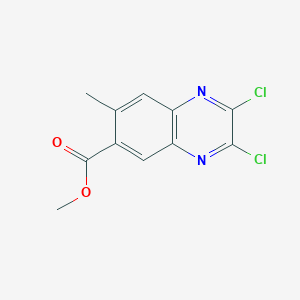
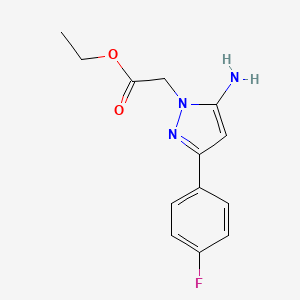
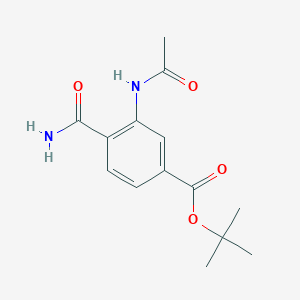
![Methyl 3-isocyanatothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8332366.png)
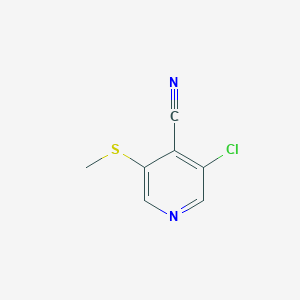
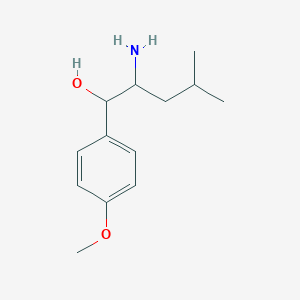
![6-[Cyclohexyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B8332393.png)
